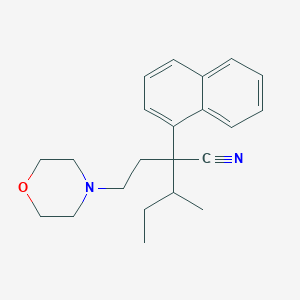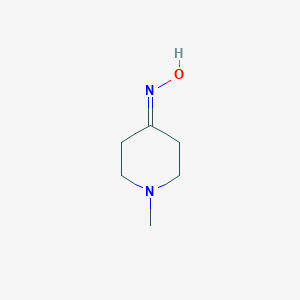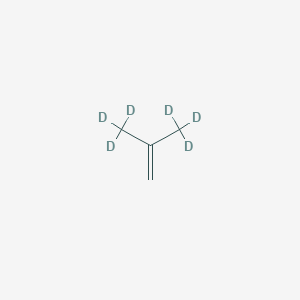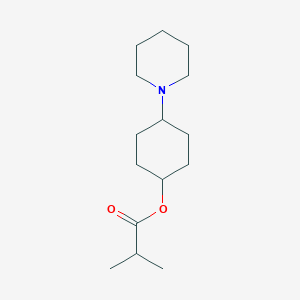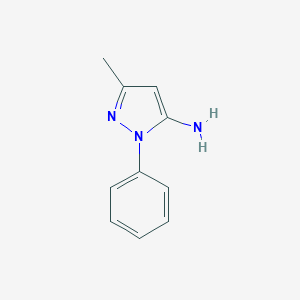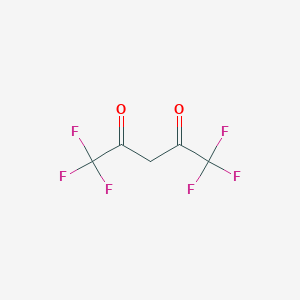
Dicyanomercury;oxomercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyanomercury;oxomercury is an organomercury compound that contains mercury bonded to cyanide groups. This compound is known for its unique chemical properties and potential applications in various fields of scientific research. The presence of mercury in its structure makes it a subject of interest due to the element’s distinctive behavior in chemical reactions and its potential toxicity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dicyanomercury;oxomercury typically involves the reaction of mercury salts with cyanide ions. One common method is the reaction of mercuric chloride with potassium cyanide in an aqueous solution. The reaction proceeds as follows: [ \text{HgCl}_2 + 2 \text{KCN} \rightarrow \text{Hg(CN)}_2 + 2 \text{KCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the product. The use of high-purity reagents and controlled temperature and pH conditions are crucial for the successful synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions: Dicyanomercury;oxomercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert this compound to other mercury compounds.
Substitution: The cyanide groups in the compound can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligands such as chloride or acetate can replace the cyanide groups under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide, while substitution with chloride can produce mercuric chloride.
Aplicaciones Científicas De Investigación
Dicyanomercury;oxomercury has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other organomercury compounds.
Biology: The compound’s interactions with biological molecules are studied to understand mercury’s effects on biological systems.
Medicine: Research into the compound’s potential therapeutic applications and its toxicity is ongoing.
Industry: It is used in the production of certain industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of dicyanomercury;oxomercury involves its interaction with biological molecules, particularly proteins and enzymes. The compound can bind to sulfhydryl groups in proteins, disrupting their normal function. This interaction can lead to the inhibition of enzyme activity and other cellular processes. The molecular targets and pathways involved include:
Protein Binding: The compound binds to cysteine residues in proteins.
Enzyme Inhibition: It inhibits enzymes by binding to their active sites.
Cellular Pathways: Disruption of cellular pathways involving sulfur-containing molecules.
Comparación Con Compuestos Similares
Dimethylmercury: Another organomercury compound with two methyl groups bonded to mercury.
Diphenylmercury: Contains two phenyl groups bonded to mercury.
Methylmercury: A simpler organomercury compound with one methyl group bonded to mercury.
Comparison:
Dimethylmercury: Highly toxic and volatile, used in research but with significant safety concerns.
Diphenylmercury: Less volatile than dimethylmercury, used in organic synthesis.
Methylmercury: Known for its environmental and biological toxicity, studied for its effects on the nervous system.
Dicyanomercury;oxomercury is unique due to the presence of cyanide groups, which impart distinct chemical properties and reactivity compared to other organomercury compounds.
Propiedades
Número CAS |
1335-31-5 |
|---|---|
Fórmula molecular |
C2Hg2N2O |
Peso molecular |
469.22 g/mol |
Nombre IUPAC |
cyano(cyanomercuriooxy)mercury |
InChI |
InChI=1S/2CN.2Hg.O/c2*1-2;;; |
Clave InChI |
FWJGYFKCKCRGIV-UHFFFAOYSA-N |
SMILES |
C(#N)[Hg]C#N.O=[Hg] |
SMILES canónico |
C(#N)[Hg]O[Hg]C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


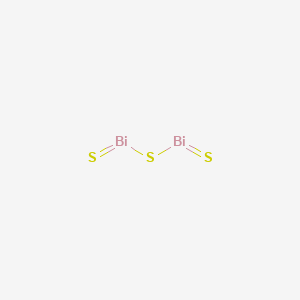
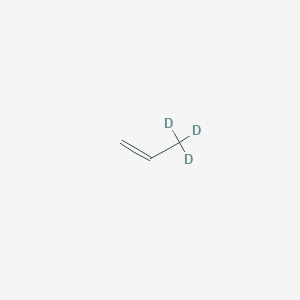
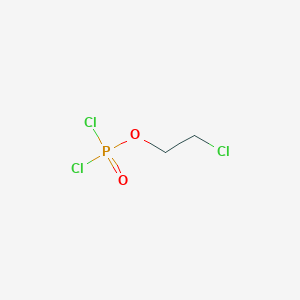
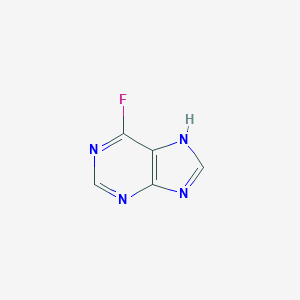
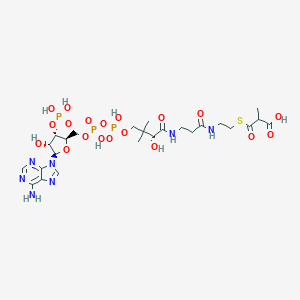
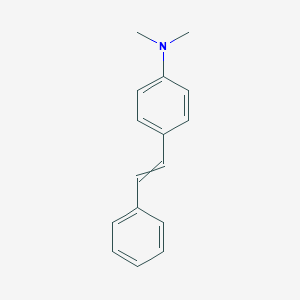
![Spiro[5.6]dodecan-7-ol](/img/structure/B74359.png)

